![molecular formula C15H19N3OS B2509602 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 212074-67-4](/img/structure/B2509602.png)
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through several methods. For example, 1-methylimidazole can be obtained from 1-methylimidazole-4-carboxylic acid through reduction .
Molecular Structure Analysis
Imidazole has a unique structure with two nitrogen atoms in the five-membered ring. This structure allows it to show both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole compounds can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in nucleophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary depending on their specific structure. For example, 1-methylimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Chemical Inhibitors and Cytochrome P450 Isoforms
Research has shown the significance of selective chemical inhibitors in studying the metabolism of drugs by hepatic Cytochrome P450 (CYP) enzymes. These enzymes are crucial for metabolizing a wide range of drugs, making the understanding of their function essential for predicting drug-drug interactions. In this context, the selectivity and potency of chemical inhibitors, possibly including compounds similar to “2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide,” are vital for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Thiophene Analogues and Carcinogenicity
The evaluation of thiophene analogues, structurally related to “2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide,” has been conducted to understand their potential carcinogenicity. This research highlights the importance of assessing structurally novel compounds for their toxicological effects, contributing to safer drug development processes (Ashby et al., 1978).
Biological Effects of Acetamide Derivatives
The toxicological review of acetamide, formamide, and their derivatives provides insights into the biological effects of these compounds, which are relevant for understanding the safety profile of similar compounds used in pharmaceuticals. This comprehensive evaluation aids in identifying potential risks and benefits associated with the use of such compounds in medical applications (Kennedy, 2001).
Pharmacokinetics and Pharmacodynamics of Bilastine
Bilastine, a new generation antihistamine, provides an example of the detailed study of the chemistry, pharmacokinetics, and pharmacodynamics of pharmaceutical compounds. Understanding these aspects is crucial for the development of effective and safe medications, similar to the exploration of “2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” in scientific research (Sharma et al., 2021).
Chemistry of Privileged Scaffolds in Drug Synthesis
The study of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the role of privileged scaffolds in the synthesis of heterocyclic compounds, which is relevant for the design and discovery of new drugs. Research in this area expands the toolbox available for developing novel therapeutic agents, potentially including derivatives of “2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide” (Gomaa & Ali, 2020).
Future Directions
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)12-4-6-13(7-5-12)17-14(19)10-20-15-16-8-9-18(15)3/h4-9,11H,10H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMRQAOWADTZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide |
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